molecular formula C20H17ClN2O6S B305758 Ethyl 2-chloro-5-[({5-[(5-methyl-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoate

Ethyl 2-chloro-5-[({5-[(5-methyl-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoate

Cat. No. B305758
M. Wt: 448.9 g/mol
InChI Key: SWEWSPHXJSJDSJ-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-chloro-5-[({5-[(5-methyl-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoate is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is a member of the thiazolidinedione class of compounds, which are known to have a variety of biological activities. In

Scientific Research Applications

Ethyl 2-chloro-5-[({5-[(5-methyl-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoate has been studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been studied for its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-5-[({5-[(5-methyl-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoate is not fully understood. However, it is believed to work by activating peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. PPAR-γ activation has been shown to have anti-inflammatory and anti-tumor effects, which may explain the therapeutic potential of this compound.
Biochemical and Physiological Effects
Ethyl 2-chloro-5-[({5-[(5-methyl-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease inflammation by reducing the production of pro-inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity, making it a potential therapeutic agent for diabetes and other metabolic disorders.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 2-chloro-5-[({5-[(5-methyl-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoate in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. This makes it a cost-effective option for researchers who need to use large amounts of the compound. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its biological activity.

Future Directions

There are several future directions for research on Ethyl 2-chloro-5-[({5-[(5-methyl-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoate. One area of interest is its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Researchers could explore the compound's ability to reduce inflammation and oxidative stress in the brain, which are key factors in the development of these diseases. Another area of interest is the compound's anti-tumor activity. Researchers could investigate its ability to induce cell death in different types of cancer cells and explore its potential as a chemotherapy agent. Finally, researchers could continue to study the compound's mechanism of action in order to better understand its biological activity and identify new therapeutic targets.

Synthesis Methods

The synthesis of Ethyl 2-chloro-5-[({5-[(5-methyl-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoate involves a series of chemical reactions. The starting materials for the synthesis are 5-methyl-2-furaldehyde, 2-amino-5-chlorobenzoic acid, and ethyl acetoacetate. These compounds are reacted together in the presence of a catalyst to form the intermediate compound 5-[(5-methyl-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidine-3-acetic acid ethyl ester. This intermediate is then reacted with N-acetylglycine and benzoyl chloride to produce the final product, Ethyl 2-chloro-5-[({5-[(5-methyl-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoate.

properties

Product Name

Ethyl 2-chloro-5-[({5-[(5-methyl-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoate

Molecular Formula

C20H17ClN2O6S

Molecular Weight

448.9 g/mol

IUPAC Name

ethyl 2-chloro-5-[[2-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]amino]benzoate

InChI

InChI=1S/C20H17ClN2O6S/c1-3-28-19(26)14-8-12(5-7-15(14)21)22-17(24)10-23-18(25)16(30-20(23)27)9-13-6-4-11(2)29-13/h4-9H,3,10H2,1-2H3,(H,22,24)/b16-9+

InChI Key

SWEWSPHXJSJDSJ-CXUHLZMHSA-N

Isomeric SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=C(O3)C)/SC2=O)Cl

SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(O3)C)SC2=O)Cl

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(O3)C)SC2=O)Cl

Origin of Product

United States

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